
2-Propanone, methyl-2-propenylhydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. This compound is characterized by the presence of a hydrazone functional group, which is derived from the reaction of hydrazine with a carbonyl compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Propanone, methyl-2-propenylhydrazone can be synthesized through the reaction of acetone with methylallylhydrazine. The reaction typically occurs under mild conditions, often at room temperature, and may require a catalyst to proceed efficiently. The general reaction scheme is as follows: [ \text{CH}_3\text{COCH}_3 + \text{CH}_2=\text{CHCH}_2\text{NHNH}_2 \rightarrow \text{CH}_3\text{C(NNHCH}_2\text{CH=CH}_2\text{)CH}_3 ]
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced catalysts and controlled reaction environments.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically resulting in the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazone group into amines or other reduced forms.
Substitution: The hydrazone group can participate in substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products:
Oxidation: Oxidized derivatives such as ketones or carboxylic acids.
Reduction: Amines or other reduced forms of the original compound.
Substitution: Various substituted hydrazones depending on the reagents used.
Aplicaciones Científicas De Investigación
2-Propanone, methyl-2-propenylhydrazone has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-propanone, methyl-2-propenylhydrazone involves its interaction with molecular targets through the hydrazone functional group. This group can form stable complexes with metal ions, participate in nucleophilic addition reactions, and undergo various transformations that affect its biological activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
2-Propanone, 2-propenylhydrazone: Similar structure but with different substituents, leading to variations in reactivity and applications.
2-Propanone, methylhydrazone: Lacks the propenyl group, resulting in different chemical properties and uses.
Uniqueness: 2-Propanone, methyl-2-propenylhydrazone is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications in various fields. Its ability to participate in diverse chemical reactions and form stable complexes makes it a valuable compound in both research and industrial contexts.
Propiedades
Número CAS |
62237-76-7 |
|---|---|
Fórmula molecular |
C7H14N2 |
Peso molecular |
126.20 g/mol |
Nombre IUPAC |
N-methyl-N-(propan-2-ylideneamino)prop-2-en-1-amine |
InChI |
InChI=1S/C7H14N2/c1-5-6-9(4)8-7(2)3/h5H,1,6H2,2-4H3 |
Clave InChI |
NLCRTRDPCWXYKO-UHFFFAOYSA-N |
SMILES canónico |
CC(=NN(C)CC=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![n-[(2-Fluoroethyl)(nitroso)carbamoyl]-4-methylbenzenesulfonamide](/img/structure/B14000770.png)
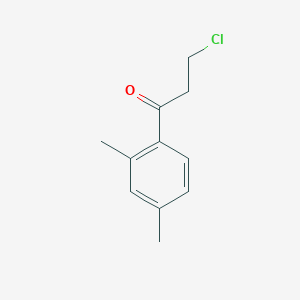
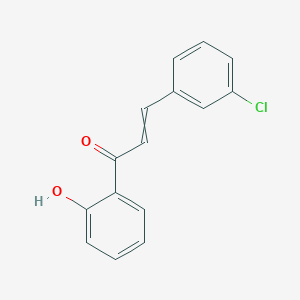

![4-Hydroxy-3,4-dihydro-[1,1'-biphenyl]-4-carboxamide](/img/structure/B14000799.png)
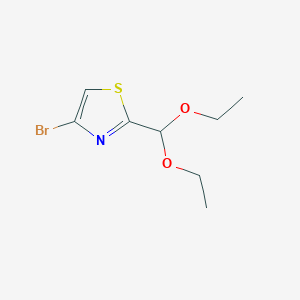
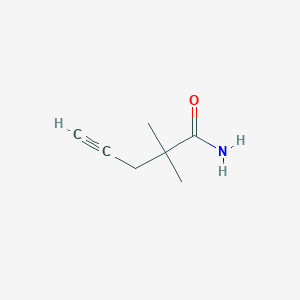
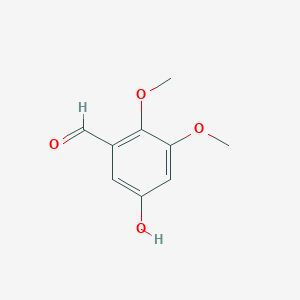
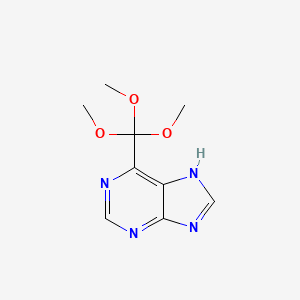
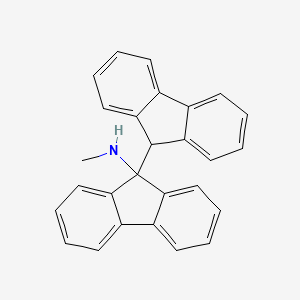
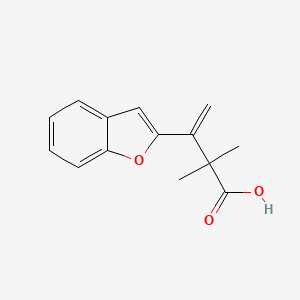
![2-{[(e)-{4-[Bis(2-chloroethyl)amino]-2,5-dimethoxyphenyl}methylidene]amino}benzoic acid](/img/structure/B14000836.png)
![10-Ethyl-3,7-dimethyl-5-oxo-5lambda~5~-benzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14000856.png)
